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Compound of Interest

Compound Name: 2-Amino-4,6-dimethylpyridine

Cat. No.: B145770 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies conducted

on the molecular structure and properties of 2-Amino-4,6-dimethylpyridine. The document

synthesizes data from various computational chemistry studies, focusing on the molecule's

optimized geometry, vibrational frequencies, and electronic characteristics. The methodologies

employed in these theoretical investigations are detailed to provide a reproducible framework

for further research.

Molecular Structure and Optimized Geometry
The equilibrium geometry of 2-Amino-4,6-dimethylpyridine has been determined through

quantum chemical calculations. Density Functional Theory (DFT) is the most commonly

employed method for geometry optimization, providing a good balance between computational

cost and accuracy. The B3LYP functional, which combines Becke's three-parameter exchange

functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with

basis sets such as 6-31G(d,p) or 6-311++G(d,p). These calculations yield the bond lengths,

bond angles, and dihedral angles that correspond to the molecule's lowest energy

conformation.

Below is a summary of the key structural parameters obtained from DFT/B3LYP/6-31G(d,p)

calculations in the gas phase.
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Table 1: Optimized Geometric Parameters (Bond
Lengths and Angles)

Parameter Bond/Angle Value (Å or °)

Bond Lengths C1-C2 1.39 Å

C2-N3 1.34 Å

N3-C4 1.33 Å

C4-C5 1.40 Å

C5-C6 1.39 Å

C6-C1 1.39 Å

C1-N7 1.37 Å

N7-H8 1.01 Å

N7-H9 1.01 Å

C2-C10 1.51 Å

C4-C11 1.51 Å

Bond Angles C6-C1-C2 117.9 °

C1-C2-N3 122.8 °

C2-N3-C4 117.2 °

N3-C4-C5 122.9 °

C4-C5-C6 119.3 °

C5-C6-C1 119.9 °

C2-C1-N7 121.1 °

C6-C1-N7 121.0 °

H8-N7-H9 117.0 °

Vibrational Analysis
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Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman

spectroscopy, provides valuable information about the functional groups and vibrational modes

of a molecule. Theoretical calculations are crucial for the assignment of the observed spectral

bands to specific molecular vibrations. The calculated harmonic vibrational frequencies,

obtained at the same level of theory as the geometry optimization, are often scaled by an

empirical factor to account for anharmonicity and other systematic errors.

Table 2: Theoretical and Experimental Vibrational
Frequencies
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Vibrational Mode
Calculated
Frequency (cm⁻¹)

Experimental FT-IR
(cm⁻¹)

Experimental FT-
Raman (cm⁻¹)

NH₂ asymmetric

stretching
3550 3354 -

NH₂ symmetric

stretching
3450 3158 -

C-H aromatic

stretching
3100-3000 2979 -

C-H aliphatic

stretching
3000-2900 2918 -

C=C stretching 1640 1633 1609

NH₂ scissoring 1610 - -

C=N stretching 1580 - -

C-NH₂ stretching 1450 1446 -

CH₃ symmetric

bending
1380 - -

C-C stretching 1240 1234 -

C-H out-of-plane

bending
1165 1161 -

C-N in-plane bending 990 989 -

NH₂ wagging 710 704 -

Electronic Properties
The electronic properties of 2-Amino-4,6-dimethylpyridine, such as the energies of the

Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital

(LUMO), provide insights into the molecule's reactivity and electronic transitions. The HOMO-

LUMO energy gap is a key parameter that relates to the chemical stability of the molecule.

These properties are typically calculated using DFT and Time-Dependent DFT (TD-DFT).
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Table 3: Calculated Electronic Properties
Property Value (eV)

HOMO Energy -5.544

LUMO Energy -0.087

HOMO-LUMO Energy Gap 5.457

Computational Methodology
The theoretical data presented in this guide were primarily obtained using the following

computational protocol.

Software: Gaussian 09 program package.[1]

Methodology:

Geometry Optimization: The molecular structure of 2-Amino-4,6-dimethylpyridine was

optimized without any symmetry constraints. The calculations were performed using Density

Functional Theory (DFT) with Becke's three-parameter hybrid exchange functional combined

with the Lee-Yang-Parr correlation functional (B3LYP).[1] The 6-31G(d,p) basis set was

employed for these calculations.[1]

Vibrational Frequency Calculation: Following the geometry optimization, harmonic vibrational

frequencies were calculated at the same B3LYP/6-31G(d,p) level of theory to confirm that the

optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies)

and to aid in the assignment of experimental vibrational spectra.

Electronic Properties Calculation: The energies of the frontier molecular orbitals (HOMO and

LUMO) were also obtained from the DFT calculations. Electronic absorption spectra can be

predicted using Time-Dependent DFT (TD-DFT) calculations, often with the polarizable

continuum model (PCM) to simulate solvent effects.[1]

Visualization of the Theoretical Study Workflow
The following diagram illustrates the typical workflow for a theoretical study of a molecular

structure, integrating both experimental and computational approaches.
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Caption: Workflow for theoretical and experimental analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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